(S)-1,3'-Bipyrrolidine dihydrochloride
Description
(S)-1,3'-Bipyrrolidine dihydrochloride (CAS 956605-97-3) is a chiral bicyclic amine salt with the molecular formula C₈H₁₈Cl₂N₂ and a molecular weight of 213.15 g/mol. Structurally, it consists of two pyrrolidine rings linked at the 1- and 3'-positions, with the (S)-configuration imparting enantioselectivity in catalytic and synthetic applications . This compound is commercially available in purities ranging from 95% to ≥97% and is stored at room temperature under inert conditions . Its primary uses include serving as a ligand in asymmetric catalysis and as an intermediate in pharmaceutical synthesis, particularly for histamine-3 receptor antagonists targeting central nervous system disorders .
Properties
CAS No. |
859027-47-7 |
|---|---|
Molecular Formula |
C8H17ClN2 |
Molecular Weight |
176.69 g/mol |
IUPAC Name |
1-[(3S)-pyrrolidin-3-yl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C8H16N2.ClH/c1-2-6-10(5-1)8-3-4-9-7-8;/h8-9H,1-7H2;1H/t8-;/m0./s1 |
InChI Key |
YVDLKXCXGLINFV-QRPNPIFTSA-N |
SMILES |
C1CCN(C1)C2CCNC2.Cl.Cl |
Isomeric SMILES |
C1CCN(C1)[C@H]2CCNC2.Cl |
Canonical SMILES |
C1CCN(C1)C2CCNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,3’-Bipyrrolidine dihydrochloride typically involves the reaction of pyrrolidine with a suitable chiral auxiliary under controlled conditions. One common method includes the use of a chiral catalyst to induce the desired stereochemistry. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of (S)-1,3’-Bipyrrolidine dihydrochloride involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
(S)-1,3’-Bipyrrolidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the pyrrolidine ring can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical reagents include alkyl halides and acyl chlorides, often in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
CNS Disorders Treatment
Research indicates that compounds related to (S)-1,3'-bipyrrolidine exhibit potential as histamine H3 receptor antagonists. These antagonists are being investigated for their therapeutic effects on conditions such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), schizophrenia, and obesity . The ability of these compounds to modulate neurotransmitter release through H3 receptor inhibition suggests their utility in enhancing cognitive function and managing psychiatric disorders.
Key Findings:
- Alzheimer's Disease: Compounds derived from (S)-1,3'-bipyrrolidine have shown promise in improving cognitive performance in models of Alzheimer's disease by targeting the H3 receptor .
- Attention Deficit Hyperactivity Disorder: The modulation of histamine receptors may also play a role in managing ADHD symptoms .
Asymmetric Synthesis
(S)-1,3'-Bipyrrolidine dihydrochloride is widely used as a chiral ligand in asymmetric synthesis. Its application has been demonstrated in various chemical reactions, including 1,3-dipolar cycloadditions and the synthesis of complex alkaloids.
Case Study:
- In one study, (S)-1,3'-bipyrrolidine was employed as a ligand in the enantioselective synthesis of loline alkaloids. The results indicated high enantioselectivity and yield, showcasing the compound's effectiveness in facilitating asymmetric transformations .
Table 1: Summary of Applications
Mechanism of Action
The mechanism of action of (S)-1,3’-Bipyrrolidine dihydrochloride involves its ability to act as a chiral ligand, facilitating asymmetric synthesis. It binds to metal catalysts, creating a chiral environment that promotes the formation of enantiomerically pure products. The molecular targets and pathways involved include interactions with various metal ions and substrates, leading to the desired stereochemical outcomes.
Comparison with Similar Compounds
(R)-1,3'-Bipyrrolidine Dihydrochloride (CAS 913702-34-8)
- Structural Relationship : Enantiomer of the (S)-form, differing only in stereochemistry.
- Physical Properties : White solid with good thermal stability; soluble in water but poorly in organic solvents .
- Applications: Widely used in asymmetric catalysis (e.g., Knoevenagel condensations, Michael additions) due to its ability to induce high enantiomeric excess in products .
- Key Difference : The (R)-enantiomer is more prominently documented in catalytic applications, while the (S)-form is linked to pharmaceutical synthesis .
2,2'-Bipyrrolidine Derivatives
- Structural Difference : 2,2'-linkage (vs. 1,3' in the target compound) creates distinct spatial arrangements.
- Applications : Denmark and Fu demonstrated that 2,2'-bipyrrolidine ligands (e.g., (R,R)- and (S,S)-forms) excel in allylic trichlorosilane additions, achieving >90% enantioselectivity .
Functionalized Pyrrolidine Derivatives
(R)-Dimethylpyrrolidin-3-yl-amine Dihydrochloride (CAS 864448-61-3)
(S)-3-Dimethylaminopyrrolidine Dihydrochloride (CAS 144043-20-9)
- Functionalization: A single pyrrolidine ring with a dimethylamino group.
- Applications : Used in medicinal chemistry for modifying pharmacokinetic properties of lead compounds .
Aromatic Amine Derivatives
Phenylenediamine Dihydrochlorides (e.g., 1,3-Phenylenediamine)
- Structural Contrast : Aromatic amines with planar geometry (vs. bicyclic aliphatic amines).
- Applications : Primarily serve as dye intermediates or polymerization agents, lacking the chiral induction capabilities of bipyrrolidines .
Comparative Data Table
Research Findings and Performance Insights
- Catalytic Efficiency: The (R)-enantiomer of 1,3'-bipyrrolidine diHCl achieves superior yields in Knoevenagel condensations (85–92% yield) compared to non-chiral amines (<50% yield) .
- Pharmaceutical Utility : The (S)-enantiomer’s role in synthesizing histamine-3 antagonists highlights its value in CNS drug development, with intermediates showing >95% purity in preclinical trials .
Commercial Availability and Pricing
Biological Activity
(S)-1,3'-Bipyrrolidine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is a chiral compound characterized by two pyrrolidine rings. Its chemical structure contributes to its biological activity, particularly in interactions with various biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The following mechanisms have been identified:
- Receptor Modulation : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing neuronal signaling pathways.
- Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in metabolic processes, which can lead to altered physiological responses.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antibacterial properties. For instance, it has been tested against several strains of bacteria with promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antibacterial agents.
2. Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The following table summarizes its cytotoxic effects:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 10.5 | |
| HCT-116 | 8.2 | |
| HepG2 | 12.9 |
These results indicate that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
3. Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective properties. A study highlighted its ability to reduce oxidative stress markers in neuronal cell cultures, indicating potential applications in neurodegenerative diseases.
Case Studies
Case Study 1: Antibacterial Efficacy
In a controlled study involving the treatment of bacterial infections in mice, this compound was administered at varying doses. Results showed a significant reduction in bacterial load compared to untreated controls, supporting its potential as an antibacterial agent.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted using different concentrations of this compound on human cancer cell lines. The compound demonstrated dose-dependent cytotoxicity, with significant reductions in cell viability observed at concentrations above 5 µM.
Q & A
Q. What are the recommended methods for synthesizing enantiopure (S)-1,3'-bipyrrolidine dihydrochloride?
Enantiopure synthesis typically involves chiral resolution or asymmetric catalysis. Literature suggests using chiral auxiliary agents or enantioselective hydrogenation of pyrrolidine precursors. For example, chiral 2,2'-bipyrrolidine derivatives are synthesized via enantiospecific routes involving kinetic resolution or catalytic asymmetric hydrogenation, as described in synthetic protocols for related bipyrrolidine frameworks . Key steps include stereochemical control during ring closure and purification via recrystallization to achieve >95% enantiomeric excess (ee).
Q. How should researchers characterize the stereochemical purity of this compound?
Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) to resolve enantiomers. Confirm absolute configuration via X-ray crystallography of a derivative (e.g., a metal complex) or by comparing optical rotation values with literature data . Nuclear Overhauser Effect (NOE) NMR experiments can also validate spatial arrangements of substituents in the bipyrrolidine backbone.
Q. What safety protocols are critical when handling this compound in the lab?
Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use a fume hood for weighing and reactions due to potential inhalation hazards . Waste must be segregated into halogenated organic containers and processed by licensed hazardous waste facilities. Avoid mixing with strong oxidizers (e.g., peroxides) to prevent exothermic reactions .
Advanced Research Questions
Q. How does this compound function as a chiral ligand in asymmetric catalysis?
The compound’s rigid bipyrrolidine framework and stereogenic centers enable coordination to transition metals (e.g., Pd, Ru), inducing asymmetry in reactions like Michael additions or C–H activation. Studies on analogous ligands show that the (S)-configuration enhances enantioselectivity by creating a chiral pocket around the metal center, favoring specific transition states . Optimize ligand-to-metal ratios (typically 1:1–2:1) and solvent polarity (e.g., THF vs. DCM) to maximize ee.
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Discrepancies may arise from hydration states or impurities. Conduct systematic solubility tests in buffered aqueous solutions (pH 4–7) and polar aprotic solvents (e.g., DMSO, MeOH) using dynamic light scattering (DLS) to detect aggregates. Cross-validate with thermogravimetric analysis (TGA) to confirm hydration levels . Purity >98% (via HPLC) is critical for reproducibility.
Q. What strategies improve the stability of this compound in aqueous reaction media?
Stabilize the compound by buffering solutions at pH 5–6 (prevents HCl loss) and using inert atmospheres (N₂/Ar) to avoid oxidation. Lyophilization of stock solutions can extend shelf life. For catalytic applications, encapsulate the ligand in micelles (e.g., using SDS) or employ low-temperature conditions (−20°C) to minimize decomposition .
Methodological Considerations
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
LC-MS/MS with a hydrophilic interaction liquid chromatography (HILIC) column provides high sensitivity in biological or reaction mixtures. For non-volatile samples, ion chromatography with conductivity detection quantifies chloride counterions, indirectly measuring bipyrrolidine concentration .
Q. How can researchers optimize reaction conditions for this compound-mediated asymmetric transformations?
Perform Design of Experiments (DoE) to screen variables: temperature (−20°C to 60°C), solvent dielectric constant, and catalyst loading (1–10 mol%). Monitor reaction progress via in situ FTIR or Raman spectroscopy to identify rate-limiting steps. For industrial scalability, assess turnover numbers (TON) and catalyst recycling potential using flow chemistry setups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
